N-[(4-methoxyphenyl)methyl]aniline;hydrochloride
Description
The hydrochloride salt of N-[(4-methoxyphenyl)methyl]aniline is a specific example of an N-substituted aniline (B41778) derivative. Its scientific interest lies not as an isolated molecule, but as a representative of a class of compounds that are fundamental to the advancement of chemical synthesis and methodology. The study of such molecules provides insights into reaction mechanisms, molecular interactions, and the development of new synthetic pathways.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13;/h2-10,15H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILVWXMAYHLLMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50969294 | |
| Record name | N-[(4-Methoxyphenyl)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5427-61-2 | |
| Record name | N-(4-Methoxybenzyl)aniline hydrochlodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC13072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(4-Methoxyphenyl)methyl]aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50969294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-METHOXYBENZYL)ANILINE HYDROCHLODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVN6EY2BSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of N 4 Methoxyphenyl Methyl Aniline and Its Analogues
Strategic Approaches for the Preparation of N-[(4-Methoxyphenyl)methyl]aniline
Reductive Amination Protocols (e.g., Schiff Base Reduction)
Reductive amination is a widely employed and efficient method for the synthesis of secondary amines like N-[(4-methoxyphenyl)methyl]aniline. This process typically involves two key steps: the formation of a Schiff base (or imine) intermediate, followed by its reduction.
The initial step is the condensation reaction between an aldehyde and a primary amine. In the case of N-[(4-methoxyphenyl)methyl]aniline synthesis, this involves the reaction of 4-methoxybenzaldehyde (B44291) with aniline (B41778). This reaction forms an imine intermediate, which is then reduced in the second step to the desired secondary amine. mdpi.comresearchgate.net
A variety of reducing agents can be employed for the reduction of the Schiff base. Common laboratory-scale reagents include sodium borohydride (B1222165), which is known for its selectivity. researchgate.netajrconline.org Catalytic hydrogenation is another effective method, often utilizing catalysts such as palladium on carbon (Pd/C). researchgate.net The choice of reducing agent can be critical to avoid the reduction of other functional groups that may be present in the molecule. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate | Product |
| p-Anisidine (B42471) | 4-(Dimethylamino)benzaldehyde | Schiff Base | 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline |
This table illustrates the reactants and products in a typical reductive amination synthesis.
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Techniques
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of arylamines. nih.gov This methodology can be adapted for the synthesis of N-benzylanilines. In this approach, an aryl halide (or triflate) is coupled with an amine in the presence of a palladium catalyst and a suitable ligand. nih.govnih.gov
For the synthesis of N-[(4-methoxyphenyl)methyl]aniline, this could involve the reaction of aniline with 4-methoxybenzyl chloride or bromide. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity in these reactions. nih.gov These reactions are often sensitive to the catalyst structure. nih.gov Researchers have developed various ligand systems to improve the efficiency and scope of these transformations. beilstein-journals.org
Mannich Reaction Pathways for Aminomethylation
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base. researchgate.net While not a direct route to N-[(4-methoxyphenyl)methyl]aniline itself, variations of the Mannich reaction can be employed in the synthesis of related structures. organic-chemistry.org
For example, a Mannich-type reaction of benzaldehyde (B42025), aniline, and cyclohexanone (B45756) can afford β-amino ketones. researchgate.net Subsequent chemical modifications of these products could potentially lead to the desired N-benzylaniline scaffold. The reaction is often catalyzed by acids or bases. researchgate.net
Multi-step Organic Synthesis Sequences Involving Imine Intermediates
The synthesis of N-[(4-methoxyphenyl)methyl]aniline can also be accomplished through multi-step sequences that prominently feature imine intermediates. beilstein-journals.orgnih.gov These routes offer flexibility in introducing various substituents on the aromatic rings.
One such strategy involves the initial formation of a Schiff base from 4-methoxybenzaldehyde and aniline, as described in the reductive amination section. nih.gov This imine can be isolated and purified before being subjected to a reduction step. This two-step approach allows for greater control over the reaction and can lead to higher purity of the final product. researchgate.net
An alternative catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.org This method highlights the versatility of imine intermediates in constructing aniline derivatives.
Catalytic Systems and Reaction Condition Optimization Studies
The efficiency and success of the synthetic methodologies described above are highly dependent on the choice of catalytic systems and the optimization of reaction conditions.
Application of Hydride Reducing Agents (e.g., Sodium Borohydride)
Sodium borohydride (NaBH₄) is a widely used and effective reducing agent for the reduction of Schiff bases in the synthesis of secondary amines. researchgate.netajrconline.orgorientjchem.org Its popularity stems from its selectivity, as it typically does not reduce other functional groups such as esters, amides, or nitro groups under standard conditions. researchgate.net
The reduction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695). researchgate.net The reaction conditions are generally mild, often proceeding at room temperature. mdpi.com The simplicity of the procedure and the high yields often obtained make sodium borohydride a preferred reagent for this transformation. researchgate.net
The following table summarizes the use of sodium borohydride in the reduction of various Schiff bases to their corresponding secondary amines, demonstrating the general applicability of this reagent.
| Schiff Base | Reducing Agent | Solvent | Yield (%) | Reference |
| N-Benzylidenaniline derivatives | Sodium Borohydride | Methanol | 91-99 | researchgate.net |
| Schiff bases from 2-hydroxy-3-iodo-5-phenyl benzaldehyde | Sodium Borohydride | - | - | ajrconline.org |
| Various imines | Sodium Borohydride | Methanol/Dichloromethane | - | orientjchem.org |
This interactive table showcases the effectiveness of Sodium Borohydride as a reducing agent in various syntheses.
Metal and Organocatalytic Systems (e.g., Cerium(III) Catalysts, Proline)
The synthesis of N-substituted anilines, including N-[(4-methoxyphenyl)methyl]aniline, is often accomplished through reductive amination of an aldehyde (p-anisaldehyde) and an amine (aniline). This transformation can be efficiently facilitated by various catalytic systems, including those based on metals and organocatalysts.
Cerium(III) Catalysts: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been reported as an effective catalyst for the synthesis of Schiff bases (imines), which are key intermediates in the reductive amination process. researchgate.net The reaction of primary aromatic amines with aryl aldehydes in the presence of a catalytic amount of cerium(III) chloride under solvent-free conditions can afford the corresponding Schiff bases in good yields. researchgate.net The catalytic activity of Ce(III) is attributed to its Lewis acidic nature, which activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the amine. nih.gov While a direct application for the synthesis of N-[(4-methoxyphenyl)methyl]aniline is not extensively detailed, the established catalytic role of cerium(III) in the formation of the prerequisite imine intermediate suggests its high potential in a subsequent reduction step to yield the final product.
A proposed mechanism for the Ce(III)-catalyzed reaction involves the coordination of the cerium ion to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. This is followed by the nucleophilic attack of the aniline nitrogen to the carbonyl carbon, leading to the formation of a carbinolamine intermediate. Subsequent dehydration, also promoted by the Lewis acidic catalyst, yields the Schiff base. nih.gov
Proline: L-proline, a naturally occurring amino acid, has emerged as a versatile and environmentally benign organocatalyst for a wide range of organic transformations. researchgate.net While its application in direct reductive amination for the synthesis of N-[(4-methoxyphenyl)methyl]aniline is not specifically documented, its established use in related reactions, such as asymmetric aldol (B89426) and Mannich reactions, highlights its potential. researchgate.nettcichemicals.com Proline's catalytic activity often involves the formation of an enamine or iminium ion intermediate. researchgate.net In the context of reductive amination, proline could potentially catalyze the formation of the imine intermediate between p-anisaldehyde and aniline, which could then be reduced in situ.
The table below summarizes the application of various metal and organocatalytic systems in reactions analogous to the synthesis of N-[(4-methoxyphenyl)methyl]aniline.
| Catalyst System | Reactants | Product Type | Key Findings |
| Cerium(III) chloride heptahydrate | Primary aromatic amines and aryl aldehydes | Schiff Bases (Aldimines) | Effective under solvent-free conditions, good yields. researchgate.net |
| L-Proline | Aldehydes and amines | Various (e.g., aldol and Mannich products) | Acts as a bifunctional catalyst, promoting reactions via enamine/iminium intermediates. researchgate.nettcichemicals.com |
| Ruthenium-based catalysts | Benzaldehyde and ammonia | Primary amines | Kinetic studies performed to understand reaction parameters. researchgate.net |
| Borane (B79455) catalysts | Benzaldehyde and aniline | Amine or Imine (product selectivity depends on the borane) | Theoretical studies elucidated the reaction mechanism and origins of chemoselectivity. acs.org |
Exploration of Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being applied to the synthesis of amines to develop more sustainable and environmentally friendly processes. wikipedia.org Reductive amination is considered a greener alternative to traditional N-alkylation methods that often use hazardous alkyl halides. acsgcipr.org Key green chemistry strategies applicable to the synthesis of N-[(4-methoxyphenyl)methyl]aniline include the use of renewable resources, safer solvents, and catalytic methods. frontiersin.orgrsc.org
One of the primary goals of green chemistry is to utilize renewable feedstocks. Formic acid, which can be derived from biomass, has been successfully employed as a hydrogen source in the direct reductive amination of aldehydes with nitroarenes in water, a green solvent. rsc.org This approach offers a sustainable alternative to traditional reducing agents.
The choice of solvent is another critical aspect of green synthesis. The use of water or other benign solvents is highly encouraged. Reductive amination has been successfully performed in aqueous media using zinc powder as the reducing agent, providing a greener alternative to complex hydrides and chlorinated solvents. beilstein-journals.org Furthermore, solvent-free conditions, as demonstrated in the cerium(III)-catalyzed synthesis of Schiff bases, represent an ideal green chemistry scenario by completely eliminating solvent waste. researchgate.net
Catalysis is a cornerstone of green chemistry. The use of efficient and recyclable catalysts can significantly reduce waste and energy consumption. Catalytic reductive amination of aldehydes and ketones with nitro compounds is a promising green methodology for synthesizing secondary amines. frontiersin.org
Formation and Isolation Methodologies for the Hydrochloride Salt
The hydrochloride salt of N-[(4-methoxyphenyl)methyl]aniline can be prepared by treating the free base with hydrochloric acid. Several methods can be employed for this conversion, with the choice of solvent and the form of hydrochloric acid being key variables.
A common procedure involves dissolving the N-benzylaniline derivative in a suitable organic solvent, such as methanol or diethyl ether. researchgate.net Subsequently, a solution of hydrochloric acid (e.g., concentrated aqueous HCl or HCl gas dissolved in an appropriate solvent) is added to the solution of the amine. researchgate.netgoogle.com The addition of HCl protonates the basic nitrogen atom of the aniline derivative, leading to the formation of the corresponding ammonium (B1175870) chloride salt.
The hydrochloride salt, being ionic, is often less soluble in organic solvents than the free base. This difference in solubility facilitates its isolation. Cooling the reaction mixture can induce precipitation or crystallization of the hydrochloride salt. researchgate.net The solid product can then be collected by filtration, washed with a cold solvent to remove any impurities, and dried. google.com For instance, benzylamine (B48309) hydrochloride has been successfully prepared by treating benzylamine in methanol with concentrated hydrochloric acid, followed by cooling to induce crystallization. google.com
Mechanistic Investigations and Kinetic Studies of Formation Reactions
The formation of N-[(4-methoxyphenyl)methyl]aniline via reductive amination proceeds through a two-step mechanism: the formation of a Schiff base (imine) intermediate followed by its reduction.
Schiff Base Formation: The initial step involves the reaction between p-anisaldehyde and aniline to form N-(4-methoxybenzylidene)aniline. This reaction is reversible and typically involves the formation of a carbinolamine intermediate. eijppr.com Theoretical studies on the formation of Schiff bases from para-substituted anilines and thiophene-2-carbaldehyde (B41791) suggest that the dehydration of the carbinolamine to the imine is the rate-determining step. eijppr.com Computational studies on the reaction of benzaldehyde with aniline in the absence of an acid catalyst or polar solvents have indicated that an additional molecule of the amine can help stabilize the transition state of the first step. researchgate.netpeerj.comsemanticscholar.org
Reduction of the Schiff Base: The second step is the reduction of the C=N double bond of the Schiff base to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium borohydride or through catalytic hydrogenation. mdpi.com
Kinetic Studies: Kinetic investigations of the reductive amination of benzaldehyde have been conducted using ruthenium catalysts. researchgate.net These studies help in understanding the influence of various reaction parameters such as temperature, pressure, and catalyst concentration on the reaction rate and yield. A study on the reductive amination of benzaldehyde with aniline in the presence of [Et₃NH][HSO₄] as a catalyst and sodium borohydride as the reducing agent investigated the effect of reaction time on the yield of benzyl (B1604629) aniline. researchgate.net
A theoretical study on the borane-catalyzed reductive amination of aniline and benzaldehyde with dihydrogen has explored the reaction mechanism and the origins of chemoselectivity, identifying several possible reaction pathways. acs.org The study revealed that the nature of the borane catalyst determines whether the final product is the amine or the imine. acs.org
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework. For the free base, N-(4-methoxybenzyl)aniline, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) reveals characteristic signals for each unique proton. The aromatic protons appear as a series of multiplets in the range of δ 6.50-7.40 ppm. Specifically, the protons on the aniline (B41778) ring typically resonate as a triplet and a doublet, while the para-substituted methoxybenzene ring shows two distinct doublets. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (–OCH₃) group is observed around δ 3.90 ppm. The two protons of the methylene (B1212753) bridge (–CH₂–) appear as a singlet at approximately δ 4.35 ppm, and a broad singlet for the amine proton (–NH–) is also present.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The aromatic carbons resonate in the downfield region (δ 113-159 ppm), with the carbon attached to the methoxy group being the most deshielded. The methylene bridge carbon gives a signal around δ 48 ppm, while the methoxy carbon appears at approximately δ 55 ppm.
For the hydrochloride salt, these chemical shifts would be altered due to the protonation of the nitrogen atom. The resulting ammonium (B1175870) cation (–N⁺H₂–) would induce deshielding, causing a downfield shift in the signals of the adjacent methylene protons and the aromatic carbons of the aniline ring. The amine proton signal would also be significantly shifted and may exhibit coupling to the methylene protons.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aniline Ar-H | 7.40 (t), 6.88 (t), 6.76 (d) | 148.4, 129.4, 117.6, 113.0 |
| Methoxybenzene Ar-H | 7.32 (d), 7.01 (d) | 159.1, 131.6, 128.9, 114.2 |
| -OCH₃ | 3.90 (s) | 55.4 |
| -CH₂- | 4.35 (s) | 47.9 |
| -NH- | 4.08 (br s) | - |
| Note: Data corresponds to the free base, N-(4-methoxybenzyl)aniline, in CDCl₃. Shifts for the hydrochloride salt may vary. |
Vibrational Spectroscopy for Functional Group Analysis (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. For N-[(4-methoxyphenyl)methyl]aniline;hydrochloride, the FTIR spectrum would display several key absorption bands.
The most indicative feature of the hydrochloride salt is the presence of broad absorption bands in the 2400-2800 cm⁻¹ region, which are characteristic of the N⁺-H stretching vibrations of a secondary ammonium ion. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-O stretching of the aryl ether in the methoxy group typically appears as a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations within the benzene (B151609) rings would produce a series of sharp bands in the 1450-1610 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range would provide information about the substitution patterns of the aromatic rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N⁺-H Stretch | 2400-2800 (broad) | Secondary Ammonium |
| Aromatic C-H Stretch | 3000-3100 | Aryl |
| Aliphatic C-H Stretch | 2850-2960 | Methylene, Methyl |
| Aromatic C=C Stretch | 1450-1610 | Aryl |
| Asymmetric C-O-C Stretch | ~1250 | Aryl Ether |
| Symmetric C-O-C Stretch | ~1030 | Aryl Ether |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) provides crucial information on the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For N-[(4-methoxyphenyl)methyl]aniline, the free base has a molecular formula of C₁₄H₁₅NO and a monoisotopic mass of approximately 213.115 u.
Under electron impact (EI) ionization, the molecular ion ([M]⁺˙) at m/z 213 would be observed. The most characteristic fragmentation pathway for this molecule is the benzylic cleavage of the C-N bond. This cleavage is highly favored as it results in the formation of a stable, resonance-stabilized 4-methoxybenzyl cation (tropylium-type ion) at m/z 121. This fragment is often the base peak in the spectrum. The other fragment from this cleavage would be the aniline radical at m/z 92. Further fragmentation of the aniline radical could lead to ions at m/z 65 by loss of HCN. The molecular ion could also lose a hydrogen atom to form an ion at m/z 212.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of N-[(4-methoxyphenyl)methyl]aniline is dominated by π → π* electronic transitions within the two aromatic rings. Both the aniline and the methoxybenzene moieties act as chromophores. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200 nm and a weaker band (B-band) around 250-280 nm. The nitrogen and oxygen atoms, with their non-bonding electrons, act as auxochromes, causing a bathochromic (red) shift of these absorption maxima to longer wavelengths and increasing their intensity. The protonation of the nitrogen atom in the hydrochloride salt would likely cause a hypsochromic (blue) shift in the absorption bands associated with the aniline chromophore, as the non-bonding electrons are no longer available to participate in resonance with the aromatic ring.
Single Crystal X-ray Diffraction Methodologies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides insight into the expected findings.
A crystallographic study would first determine the unit cell parameters and the space group in which the compound crystallizes. The analysis would reveal the dihedral angle between the planes of the two aromatic rings, which is a key conformational feature. Most importantly, it would elucidate the intermolecular interactions that stabilize the crystal lattice. In the case of the hydrochloride salt, a primary interaction would be hydrogen bonding between the ammonium proton (N⁺-H) and the chloride anion (Cl⁻). Additional weak intermolecular forces, such as C-H···π interactions and van der Waals forces, would also be identified, providing a complete picture of the crystal packing arrangement.
Advanced Crystal Growth Techniques
The prerequisite for any crystallographic study is the availability of high-quality single crystals of sufficient size and perfection. For organic hydrochloride salts like this compound, several advanced crystal growth techniques are utilized, with the primary goal of achieving slow, controlled nucleation and growth to minimize defects.
Commonly employed methods include:
Slow Evaporation: This is one of the most straightforward yet effective techniques. A solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol (B145695), methanol (B129727), or a mixture with water) at a concentration near saturation. The container is then loosely covered to allow the solvent to evaporate over a period of days to weeks at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
Slow Cooling: In this method, a saturated solution of the compound is prepared at an elevated temperature. The solution is then cooled very slowly and controllably to room temperature or below. The decrease in solubility upon cooling induces crystallization. The rate of cooling is a critical parameter that is precisely controlled, often using programmable thermostats, to ensure the growth of large, high-quality crystals.
Vapor Diffusion: This technique is particularly useful for small quantities of material or for compounds that are sensitive to temperature changes. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger chamber containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Solvent Layering: This method involves carefully layering a less dense solvent, in which the compound is soluble, on top of a denser anti-solvent. The compound will not crystallize at the interface. Slow diffusion between the two layers creates a zone of supersaturation where crystals can form.
The choice of solvent is crucial and is often determined empirically. For amine hydrochlorides, polar protic solvents are generally effective. The success of these techniques relies on maintaining stable environmental conditions (temperature, pressure, and absence of vibrations) to facilitate optimal crystal growth.
Crystallographic Data Collection and Structure Refinement Procedures
Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction. The process involves mounting the crystal on a diffractometer, collecting diffraction data, and using specialized software to solve and refine the crystal structure.
A typical procedure for a compound such as this compound would involve the following steps:
Data Collection: The crystal is mounted on a modern diffractometer, often equipped with a CCD or CMOS detector. The crystal is maintained at a low temperature (e.g., 100 K or 200 K) using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, leading to a more precise structure determination. Monochromatic X-ray radiation, typically from a Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) source, is used. The instrument collects a series of diffraction images as the crystal is rotated through various angles.
Data Reduction: The collected raw data is processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of the reflections. Programs are used to apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using a full-matrix least-squares on F² procedure. In this iterative process, the calculated diffraction data from the model is compared to the observed data, and the atomic parameters (coordinates and anisotropic displacement parameters) are adjusted to minimize the difference. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The quality of the final model is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2).
Below are tables representing typical data that would be generated from such an analysis.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₆ClNO |
| Formula weight | 249.73 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 18.8 Å, b = 5.8 Å, c = 19.4 Å |
| β = 103.0° | |
| Volume | 2060 ų |
| Z (molecules per unit cell) | 8 |
| Calculated density | 1.20 Mg/m³ |
| Absorption coefficient | 0.25 mm⁻¹ |
| F(000) | 792 |
| Reflections collected | 19000 |
| Independent reflections | 5000 [R(int) = 0.04] |
| Data / restraints / parameters | 5000 / 0 / 265 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.120 |
| R indices (all data) | R1 = 0.055, wR2 = 0.135 |
Table 2: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-N (aniline ring) | 1.47 |
| C-N (benzyl group) | 1.48 |
| C-O (methoxy) | 1.37 |
| C-Cl (ionic interaction) | > 3.0 |
| C-N-C | 118.0 |
Analysis of Intermolecular Interactions within Crystal Lattices
The crystal packing of this compound is dictated by a hierarchy of intermolecular interactions. The protonated secondary amine (anilinium cation) and the chloride anion create the primary and strongest interaction.
π-π Stacking: The presence of two aromatic rings (the aniline and the 4-methoxyphenyl (B3050149) rings) allows for potential π-π stacking interactions. These interactions occur when the planes of the aromatic rings pack against each other, typically in a parallel-displaced or T-shaped arrangement. The extent and geometry of this stacking contribute significantly to the stabilization of the crystal lattice. The dihedral angle between the two rings within a single molecule influences how molecules can pack and interact with their neighbors.
Weak C-H···π and C-H···O Interactions: In addition to the stronger forces, weaker hydrogen bonds also play a crucial role in the crystal packing. The aromatic and methyl C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich π systems of the aromatic rings (C-H···π interactions) or with the oxygen atom of the methoxy group (C-H···O interactions). While individually weak, the cumulative effect of these interactions provides additional stability to the three-dimensional crystal structure.
The analysis of these varied interactions provides a complete picture of the forces responsible for the supramolecular assembly of this compound in the solid state.
Computational Chemistry and Theoretical Modeling of N 4 Methoxyphenyl Methyl Aniline Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and geometric configuration of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the ground-state electronic structure and equilibrium geometry of molecules. For a compound like N-[(4-methoxyphenyl)methyl]aniline hydrochloride, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles, offering a detailed molecular portrait. However, specific optimized geometrical parameters for the title hydrochloride salt are not documented in the reviewed literature.
HOMO-LUMO Energy Analysis for Reactivity and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and its electronic transition properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) between these frontier orbitals is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For related aniline (B41778) derivatives, these values are calculated to predict their behavior in chemical reactions and their potential as corrosion inhibitors or in other applications. A smaller energy gap often correlates with higher polarizability and greater chemical reactivity. Unfortunately, specific HOMO-LUMO energy values and the corresponding energy gap for N-[(4-methoxyphenyl)methyl]aniline hydrochloride have not been reported.
Molecular Dynamics Simulations and Conformational Landscape Analysis
Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of N-[(4-methoxyphenyl)methyl]aniline hydrochloride over time. By simulating the movements of atoms and molecules, MD can explore the compound's conformational landscape, identifying different stable and metastable shapes the molecule can adopt. This is particularly useful for understanding how the molecule might interact with biological targets or how it behaves in solution. Such simulations for the title compound are not available in the public domain.
Theoretical Investigations of Electronic Properties and Charge Transfer Phenomena
Further theoretical studies could delve into the electronic properties, such as the molecular electrostatic potential (MEP). The MEP map is valuable for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. This analysis helps in understanding charge transfer phenomena within the molecule and between interacting molecules.
In Silico Prediction of Structure-Reactivity Relationships and Reaction Pathways
In silico methods are used to predict the relationship between a molecule's structure and its reactivity. By computationally modeling potential reaction pathways, scientists can predict reaction mechanisms and outcomes. This can guide synthetic chemistry efforts and provide a deeper understanding of the compound's chemical behavior under various conditions. Such predictive studies for N-[(4-methoxyphenyl)methyl]aniline hydrochloride have not been published.
Synthesis and Structural Analysis of N 4 Methoxyphenyl Methyl Aniline Derivatives and Analogues
Rational Design Principles for Structural Modification and Diversification
The rational design of N-[(4-methoxyphenyl)methyl]aniline derivatives is often guided by the desire to fine-tune their biological or material properties. nih.gov In medicinal chemistry, for instance, N-benzylanilines have been designed as inhibitors for specific enzymes like VEGFR-2 tyrosine kinase. nih.gov The modification of the aniline (B41778) and benzyl (B1604629) rings allows for the exploration of structure-activity relationships (SAR), optimizing the compound's interaction with its biological target. nih.govnih.gov
Key principles for structural modification include:
Isosteric and Bioisosteric Replacements: Substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance potency or alter metabolic pathways.
Conformational Constraints: Introducing rigid elements or bulky groups to lock the molecule into a specific conformation, which can lead to higher selectivity for a target receptor.
Modulation of Physicochemical Properties: Altering substituents to control properties like lipophilicity, electronic effects, and hydrogen bonding capacity, which are crucial for absorption, distribution, metabolism, and excretion (ADME) in drug candidates. nih.gov
The diversification of the N-benzylaniline scaffold can be achieved by introducing a variety of substituents on either aromatic ring. This allows for the creation of a library of compounds with varied electronic and steric properties, which can then be screened for desired activities. dergipark.org.tr
Synthetic Routes to Substituted N-[(4-Methoxyphenyl)methyl]aniline Analogues
Several synthetic strategies have been employed to prepare substituted N-[(4-methoxyphenyl)methyl]aniline analogues. These methods offer different advantages in terms of yield, reaction conditions, and substrate scope.
Reductive Amination: A widely used and efficient method for synthesizing secondary amines is the reductive amination of an aldehyde with a primary amine. mdpi.com In the context of N-[(4-methoxyphenyl)methyl]aniline analogues, this typically involves the reaction of a substituted aniline with a substituted 4-methoxybenzaldehyde (B44291), or vice versa. The reaction proceeds via the formation of an intermediate Schiff base (imine), which is then reduced in situ to the desired secondary amine. mdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4). mdpi.commdpi.com
A general scheme for this synthesis is as follows:
A substituted aniline is condensed with a substituted 4-methoxybenzaldehyde in a suitable solvent like methanol (B129727). mdpi.com
The resulting imine is then reduced with a reducing agent such as sodium borohydride to yield the final product. mdpi.com
N-Alkylation: Another common approach is the direct N-alkylation of a substituted aniline with a substituted 4-methoxybenzyl halide (e.g., chloride or bromide). dergipark.org.trresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. dergipark.org.tr Modified versions of Vogel's method have been employed, using solvents like acetone and catalysts such as potassium iodide. dergipark.org.tr
Catalyst- and Additive-Free Synthesis: Recent advancements have led to the development of more environmentally friendly synthetic routes. One such method involves a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering mild reaction conditions and operational simplicity. nih.govbeilstein-journals.org
Other Methods:
Transition metal-catalyzed C-N cross-coupling reactions can also be utilized, though they are more common for preparing the parent anilines. nih.govbeilstein-journals.org
The reduction of nitroarenes is another classical method for preparing the aniline precursors. nih.govbeilstein-journals.org
Below is an interactive data table summarizing various synthetic methods for N-benzylaniline derivatives.
| Synthetic Method | Reactants | Key Reagents/Conditions | Advantages | Reference |
| Reductive Amination | Substituted Aniline + Substituted 4-Methoxybenzaldehyde | Sodium Borohydride (NaBH4) | High yield, mild conditions | mdpi.commdpi.com |
| N-Alkylation | Substituted Aniline + Substituted 4-Methoxybenzyl Halide | Base (e.g., K2CO3), optional catalyst (e.g., KI) | Direct, well-established | dergipark.org.tr |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenone + Primary Amine | Catalyst- and additive-free, heat | Mild conditions, operational simplicity | nih.govbeilstein-journals.org |
Impact of Substituents on Synthetic Accessibility and Reaction Outcomes
The nature and position of substituents on both the aniline and the 4-methoxybenzyl rings can significantly influence the synthetic accessibility and the outcome of the reactions.
Electronic Effects: Electron-donating groups (EDGs) on the aniline ring generally increase its nucleophilicity, facilitating reactions like N-alkylation and imine formation. beilstein-journals.org Conversely, strong electron-withdrawing groups (EWGs) can decrease the reactivity of the aniline, sometimes leading to lower yields or requiring harsher reaction conditions. dergipark.org.tr For instance, in the synthesis of 4-anilinoquinazolines, electron-rich anilines react more readily than electron-poor ones. beilstein-journals.org
Steric Hindrance: Bulky substituents, particularly at the ortho position of the aniline ring, can sterically hinder the approach of the electrophile (the benzyl group or aldehyde). dergipark.org.tr This can lead to lower reaction rates and yields. In some cases, steric hindrance can also prevent the formation of N,N-dibenzyl byproducts, which can be an advantage. dergipark.org.tr
Comparative Structural and Spectroscopic Studies of Modified Analogues
The structural and spectroscopic characterization of N-[(4-methoxyphenyl)methyl]aniline analogues is crucial for confirming their identity and understanding their properties.
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of these molecules in the solid state. iucr.org Studies on N-benzylaniline have shown that the nitrogen atom has a nearly planar geometry. nih.goviucr.orgresearchgate.net The dihedral angle between the two aromatic rings is a key structural parameter and can vary significantly depending on the substituents and crystal packing forces. iucr.orgnih.gov For N-benzylaniline itself, this angle is approximately 80-81°. iucr.orgresearchgate.net
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation. nih.gov In the 1H NMR spectrum of N-benzylaniline derivatives, characteristic signals include the benzylic methylene (B1212753) protons (–CH2–) and the aromatic protons. rsc.org The chemical shifts and coupling patterns of these signals provide valuable information about the substitution pattern on the aromatic rings.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. nih.gov The N-H stretching vibration is a characteristic band for secondary amines. The C=N stretching vibration is indicative of the imine intermediate in reductive amination reactions. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, which aids in confirming their structure. nih.gov
The following table presents a summary of key spectroscopic data for related N-benzylaniline structures.
| Compound | 1H NMR (CDCl3, ppm) - CH2 Signal | 13C NMR (CDCl3, ppm) - CH2 Signal | Reference |
| N-benzylaniline | 4.38 (s) | 48.4 | rsc.org |
| N-benzyl-4-methyl-aniline | 4.36 (s) | 48.8 | rsc.org |
Advanced Applications and Functionalization in Organic Synthesis and Materials Science Precursors
Utilization as Key Intermediates in the Synthesis of Complex Heterocyclic Systems
The structural core of N-[(4-methoxyphenyl)methyl]aniline, particularly the 4-methoxyaniline (p-anisidine) and N-methyl-4-methoxyaniline moieties, is a fundamental building block for constructing a wide array of complex heterocyclic systems. These systems are often investigated for their significant biological activities.
Pyrimidoindoles: In the synthesis of potential microtubule targeting agents, N-methyl-4-methoxyaniline has been utilized as a key reactant. It is reacted with a chlorinated pyrimido[4,5-b]indole scaffold in n-butanol with a catalytic amount of hydrochloric acid to yield N-{4-[(4-Methoxyphenyl)(methyl)amino]-9H-pyrimido[4,5-b]indol-2-yl}-2,2-dimethylpropanamide. This reaction proceeds via a nucleophilic substitution, where the aniline (B41778) nitrogen displaces the chlorine atom on the pyrimidine (B1678525) ring, demonstrating its utility in accessing complex, multi-ring systems with potential anticancer properties.
Benzofurans: The 4-methoxyphenylamine structure is integral to the catalyst-free, one-pot, three-component synthesis of complex benzofuran (B130515) derivatives. For instance, 4-methoxyaniline can be reacted with phenyl isothiocyanate and 2-bromoacetylbenzofuran in ethanol (B145695) to afford 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine in high yield. researchgate.net This highlights the role of the aniline derivative in multicomponent reactions that efficiently build molecular complexity. researchgate.net
Thiadiazoles: The 4-methoxyphenyl (B3050149) group is a common substituent in the synthesis of bioactive 1,3,4-thiadiazole (B1197879) derivatives. Research has shown that thiosemicarbazides prepared from methoxyphenyl isothiocyanates can be cyclized in the presence of concentrated sulfuric acid to form 2-amino-1,3,4-thiadiazoles bearing the methoxyphenyl moiety. mdpi.com Furthermore, complex donor-acceptor-donor (D–π–A–π–D) dyes containing a ifotop.ruprepchem.commdpi.comthiadiazolo[3,4-d]pyridazine core have been synthesized using a Stille cross-coupling reaction with a N,N-bis(4-methoxyphenyl)aniline derivative, showcasing its application in materials chemistry.
Quinazolinones: While direct synthesis using N-[(4-methoxyphenyl)methyl]aniline is not explicitly detailed in the provided sources, the fundamental construction of the quinazolinone ring system often involves the condensation of anthranilic acids or their derivatives with primary amines. fishersci.ca General methods, such as the Niementowski synthesis, involve the condensation of anthranilic acid with amides. fishersci.ca A key synthetic route involves the reaction of N-acylanthranilic acids with primary amines, a pathway where a substituted aniline like N-[(4-methoxyphenyl)methyl]aniline could readily participate to form N-substituted quinazolinones. fishersci.cafishersci.ca
Development as Ligands in Coordination Chemistry
Derivatives of N-[(4-methoxyphenyl)methyl]aniline, especially those synthesized from p-anisidine (B42471), are extensively used to create versatile ligands for coordination with various metal ions. The presence of nitrogen and, in many cases, oxygen donor atoms allows for the formation of stable metal complexes with diverse geometries and applications.
Design and Synthesis of Metal Complexes Featuring N-[(4-Methoxyphenyl)methyl]aniline Derived Ligands
A predominant strategy for developing ligands from this scaffold is through the synthesis of Schiff bases. These are typically formed by the condensation reaction between a primary amine, such as p-anisidine (4-methoxyaniline), and an aldehyde or ketone. researchgate.neteajournals.orgidosr.org
For example, a Schiff base ligand can be synthesized from the reaction of 4-methoxybenzaldehyde (B44291) with p-anisidine in a methanolic solution. eajournals.orgidosr.org This ligand can then be reacted with various divalent transition metal chlorides (e.g., Co(II), Fe(II), Mn(II), Ni(II)) to form the corresponding metal complexes. eajournals.orgidosr.org Similarly, Schiff bases derived from 5-nitro salicylaldehyde (B1680747) and p-anisidine have been used to prepare complexes with Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net
More complex, multimodal ligands have also been developed. The ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, synthesized via a multicomponent reaction, demonstrates significant flexibility in coordinating with metals like copper, cobalt, and manganese, leading to a range of structures from discrete complexes to 1D coordination polymers. rsc.org Furthermore, cyclopalladated complexes have been synthesized from Schiff bases derived from substituted anilines, showcasing the activation of C-H bonds to form organometallic compounds. ekb.eg
Investigation of Coordination Modes and Metal-Ligand Interactions
Spectroscopic and analytical studies have elucidated the coordination behavior of these aniline-derived ligands. Schiff bases derived from salicylaldehyde and p-anisidine typically act as bidentate ligands, coordinating to the metal center through the imine nitrogen and the phenolic oxygen atoms. researchgate.net Infrared spectral analysis confirms complexation by showing the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.neteajournals.org
The stoichiometry of the resulting complexes is often found to be 1:2 (metal:ligand). researchgate.neteajournals.org Magnetic susceptibility measurements indicate that complexes with metals like Co(II), Ni(II), and Mn(II) are often paramagnetic, consistent with tetrahedral or octahedral geometries, while Zn(II) complexes are diamagnetic. researchgate.net The specific geometry and final structure (e.g., monomer, dimer, or polymer) can be influenced by the choice of metal ion, counter-ions, and crystallization solvents, highlighting the versatility of these ligands in constructing diverse supramolecular architectures. rsc.org
Precursors in the Synthesis of Polymeric Materials and Catalysts
The aniline derivative p-anisidine is a recognized precursor for the synthesis of conducting polymers. Through oxidative polymerization, p-anisidine monomers can be converted into Poly(p-anisidine) (PPA), a derivative of polyaniline. mdpi.com This process allows for the creation of electroactive materials. Furthermore, these polymerization reactions can be carried out in the presence of nanoparticles, such as TiO2 or ZnO, to produce advanced nanocomposites. mdpi.com These composite materials are explored for applications like antistatic and anticorrosion coatings, leveraging the properties of both the polymer matrix and the inorganic filler. mdpi.com
The versatility of the N-[(4-methoxyphenyl)methyl]aniline scaffold is further demonstrated by the synthesis of functionalized monomers designed for specific polymerization processes. For example, the compound 4-Methoxy-N-(4-methoxyphenyl)-N-(4-vinylphenyl)aniline incorporates a vinyl group, making it a clear candidate as a monomer for addition polymerization to create functional polymers with triarylamine moieties, which are known for their electronic and photophysical properties. bldpharm.com Additionally, N-methyl-p-anisidine is noted for its use in the modification of existing polymers, suggesting a role in post-polymerization functionalization to alter material properties. ifotop.ru
In the realm of catalysis, aniline derivatives such as 2-methyl-4-methoxyaniline are used as reactants in processes employing dehydrogenation catalysts like palladium to synthesize more complex molecules, such as 4-methoxy-2,2',6'-trimethyldiphenylamine. google.com
Role in Multi-component Reactions and Cascade Processes for Molecular Complexity
N-[(4-methoxyphenyl)methyl]aniline and its parent anilines are valuable participants in multi-component reactions (MCRs) and cascade processes, which are highly efficient synthetic strategies for rapidly building molecular complexity from simple starting materials. rsc.org
The utility of this scaffold extends to the synthesis of sophisticated ligands. The flexible, multimodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline is itself synthesized using a multicomponent reaction, demonstrating how MCRs can be employed to build the complex tools needed for coordination chemistry. rsc.org Furthermore, anilines are foundational to cascade reactions like the aza-Diels-Alder reaction, where an in-situ generated iminium ion (derived from an amine) can be trapped by a diene to construct N-heterocycles in a single, orchestrated sequence. nih.gov These advanced synthetic methods underscore the importance of the aniline core in modern organic chemistry for the efficient generation of complex and valuable molecules.
Emerging Research Frontiers and Future Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-benzylaniline derivatives, such as N-[(4-methoxyphenyl)methyl]aniline, is a cornerstone of organic chemistry. Current research is intensely focused on developing greener, more sustainable, and economically viable synthetic routes that move beyond classical methods. A primary area of advancement is the use of catalytic systems that operate under milder conditions and minimize waste.
One prominent sustainable strategy is the N-alkylation of anilines with benzyl (B1604629) alcohols through "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodologies. researchgate.net These reactions, often catalyzed by precious metals like palladium or ruthenium, or more recently, by earth-abundant transition metals like nickel, proceed by the temporary oxidation of the alcohol to an aldehyde. researchgate.netresearchgate.net This intermediate then reacts with the aniline (B41778) to form an imine, which is subsequently reduced in situ by the hydrogen "borrowed" from the initial alcohol oxidation step. This one-pot process is highly atom-economical, producing water as the only significant byproduct.
Recent developments have highlighted the potential of heterogeneous catalysts, such as nickel-organoclay or palladium nanoparticles grafted on carbon nitride, which offer advantages in terms of catalyst recovery and reuse, contributing to a more sustainable industrial process. researchgate.net Catalyst- and additive-free methods are also emerging, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, which proceeds through an imine condensation–isoaromatization pathway under mild conditions. beilstein-journals.org
Another innovative and green approach involves the synthesis of substituted anilines from benzyl azides, providing a unique pathway that can be amenable to large-scale preparation. chemrxiv.orgchemrxiv.org The traditional method of reductive amination, involving the condensation of an aldehyde (like p-anisaldehyde) with an amine (like aniline) to form a Schiff base, followed by reduction with agents like sodium borohydride (B1222165), remains a vital technique. mdpi.comwikipedia.org Research in this area focuses on using milder and more selective reducing agents and developing one-pot procedures to improve efficiency. organic-chemistry.orgacs.org
Interactive Table: Comparison of Synthetic Methodologies for N-Benzylanilines
| Methodology | Catalyst/Reagents | Key Advantages | Reference(s) |
| Hydrogen Borrowing | Ruthenium(II)-NHC, Palladium, Nickel-organoclay | High atom economy, water as byproduct, potential for catalyst recycling. | researchgate.netresearchgate.net |
| Reductive Amination | Aniline, Aldehyde, NaBH₄ | Well-established, versatile, good yields. | mdpi.comwikipedia.org |
| Imine Condensation–Isoaromatization | (E)-2-arylidene-3-cyclohexenones, Primary amines | Catalyst- and additive-free, operational simplicity. | beilstein-journals.org |
| From Benzyl Azides | Benzyl azide (B81097) precursors | Novel "green" pathway. | chemrxiv.orgchemrxiv.org |
Integration of Advanced In-Situ Characterization Techniques
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. Advanced in-situ characterization techniques are becoming indispensable tools for real-time monitoring of reactions that produce N-benzylanilines. These methods are particularly valuable for multistep, one-pot syntheses like reductive amination, where transient and often unstable intermediates, such as imines, play a critical role. mt.com
Traditional offline analytical methods (e.g., TLC, GC-MS) require sample extraction, which can be time-consuming and may not accurately represent the reaction state, especially for unstable species. mt.com In contrast, in-situ techniques provide a continuous data stream directly from the reaction vessel.
ReactIR™, a form of in-situ Fourier Transform Infrared (FTIR) spectroscopy, has proven highly effective for monitoring reductive amination processes. mt.com By tracking the characteristic vibrational frequencies of reactants, intermediates, and products in real-time, researchers can precisely determine the rates of imine formation and its subsequent reduction. This allows for the accurate detection of reaction endpoints, preventing over-hydrogenation and the formation of impurities. The ability to monitor the appearance and disappearance of the reactive imine intermediate provides invaluable insights for process development, optimization, and successful scale-up from the laboratory to pilot plant scale. mt.com
Synergistic Combination of Computational and Experimental Approaches
The integration of computational chemistry with experimental work provides a powerful paradigm for accelerating research. In the context of N-[(4-methoxyphenyl)methyl]aniline, computational studies offer deep insights into molecular structure, reaction mechanisms, and potential properties, which can guide and rationalize experimental findings.
For instance, computational tools are used to predict the feasibility and outcomes of synthetic strategies. The calculation of Hammett constants for various substituents has been used to guide the selection of substrates for synthesizing substituted anilines, demonstrating a predictive approach to experimental design. beilstein-journals.org
In the study of related N-benzyl aniline derivatives, in silico molecular docking has been employed to support experimental results. researchgate.net For example, docking computations using programs like Autodock Vina can predict the binding affinity and orientation of these molecules within the active sites of enzymes, helping to explain their observed inhibitory activities and guiding the design of more potent analogues. researchgate.net
Furthermore, computational methods like Hirshfeld surface analysis and energy framework calculations are combined with experimental X-ray crystallography data. researchgate.netnih.gov This synergy allows for a detailed understanding of the intermolecular interactions (such as C-H···π interactions) that govern the crystal packing of these molecules, which is crucial for solid-state chemistry and materials science. researchgate.netnih.goviucr.org
Potential for Derivatization into Novel Chemical Scaffolds and Functional Materials
N-[(4-methoxyphenyl)methyl]aniline serves as a valuable molecular scaffold and a versatile starting material for the synthesis of more complex and functional molecules. Its structure, featuring two aromatic rings linked by a secondary amine, is a common motif in pharmacologically active compounds and functional organic materials.
Research has shown that derivatives of this core structure possess significant biological activity. For example, a series of novel phenoxy-N-phenylaniline derivatives were synthesized and evaluated as c-Myc inhibitors for colorectal cancer therapy. nih.gov One lead compound demonstrated excellent cytotoxicity against colon cancer cell lines and exhibited efficacy in a tumor xenograft model, highlighting the potential of this chemical scaffold in oncology drug discovery. nih.gov Other N-benzyl aniline derivatives have been investigated as potent inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs). researchgate.net
Beyond pharmaceuticals, these secondary amines are important precursors for a range of other chemicals. They serve as key intermediates in the synthesis of azo dyes and dithiocarbamates. mdpi.com The broader class of 2-benzylanilines also finds application as antioxidant additives in the petrochemical industry. beilstein-journals.org The inherent chemical functionality of the secondary amine and the two aromatic rings allows for a wide array of chemical modifications, opening pathways to new materials with tailored electronic, optical, or biological properties.
Exploration of Uncharted Reactivity and Transformation Pathways
Investigating unexpected or novel reactivity is a key driver of chemical innovation. Research into the synthesis of N-benzylanilines has sometimes led to the discovery of uncharted transformation pathways that challenge conventional understanding and open new synthetic possibilities.
A notable example is the unexpected formation of N-benzylated anilines during reactions intended to produce N-carbobenzyloxy (CBZ) protected anilines using benzyl chloroformate. tandfonline.comtandfonline.comresearchgate.net While the CBZ group is a standard amine protecting group, under certain conditions, a competing N-benzylation reaction occurs, sometimes exclusively. tandfonline.comtandfonline.com Systematic studies revealed that the electronic properties of the aniline substituent dictate the reaction outcome. Electron-withdrawing groups, particularly at the ortho position, strongly favor the unexpected N-benzylation, whereas electron-donating groups tend to yield the expected CBZ product. tandfonline.comresearchgate.net This discovery not only provided a novel, albeit unexpected, route to N-benzylated products but also deepened the understanding of the reactivity of benzyl chloroformate with aromatic amines.
Another area of reactivity is revealed through metabolic studies. The in vitro metabolism of N-benzyl-4-substituted anilines shows several transformation pathways, including N-debenzylation, aniline-ring hydroxylation, and N-oxidation. nih.gov While these are biological transformations, they highlight the inherent chemical susceptibility of different parts of the molecule to oxidative processes, offering clues for potential synthetic transformations using chemical oxidants.
Q & A
Q. Yield Optimization Factors :
- pH and Temperature : Alkaline conditions (pH >9) enhance nucleophilic substitution in alkylation .
- Catalyst Efficiency : NaBH₄/I₂ systems improve imine reduction rates .
- Purification : Flash chromatography (silica gel, pentane-triethylamine eluent) removes unreacted starting materials .
How should researchers characterize the purity and structural integrity of N-[(4-methoxyphenyl)methyl]aniline hydrochloride?
Methodological Answer:
- Analytical Techniques :
Q. Common Contaminants :
- Residual solvents (e.g., CH₂Cl₂) detected via GC-MS.
- Unreacted 4-methoxybenzyl chloride identified by TLC (Rf 0.24 in CHCl₃/MeOH) .
Advanced Research Questions
What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
Methodological Answer:
- Nucleophilic Substitution : The electron-rich 4-methoxyphenyl group activates the benzyl position for attack by amines. Steric hindrance from substituents (e.g., cyclohexyl groups) slows reactivity .
- Redox Behavior : The aniline moiety undergoes oxidation to nitroso derivatives under strong oxidants (e.g., KMnO₄), confirmed by UV-Vis spectral shifts (λmax 235–288 nm) .
Case Study :
In debenzylation reactions, phosgene cleaves the N-benzyl bond via intermediate carbamate formation, as shown in tertiary amine derivatives .
How do environmental factors (pH, temperature) influence the stability of N-[(4-methoxyphenyl)methyl]aniline hydrochloride?
Methodological Answer:
-
pH-Dependent Stability :
-
Temperature Effects :
- Short-Term Stability : Stable at 25°C for 24 hours in inert atmospheres (N₂).
- Long-Term Degradation : Storage at -20°C minimizes decomposition (>5 years) .
Q. Experimental Design :
How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
- Data Validation Strategies :
- Assay Reproducibility : Use standardized enzyme inhibition protocols (e.g., microtubule binding assays with ±5% error margins) .
- Stereochemical Analysis : Chiral HPLC separates enantiomers with conflicting bioactivity .
- Purity Thresholds : Ensure >95% purity (via NMR integration) to exclude confounding effects from impurities .
Example :
In Venlafaxine impurity studies, stereoisomers of cyclohexyl-methoxyphenyl derivatives showed divergent receptor binding affinities .
What strategies are effective in modifying the compound for enhanced solubility or target selectivity?
Methodological Answer:
-
Solubility Enhancement :
-
Selectivity Optimization :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
